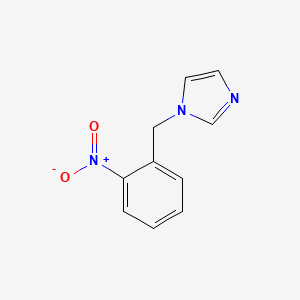

1-(2-nitrobenzyl)-1H-imidazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVAHCGFGVRIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332450 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-49-7 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Nitrobenzyl 1h Imidazole and Its Analogues

Alkylation of Imidazole (B134444) with 2-Nitrobenzyl Halides

The most direct route to synthesizing 1-(2-nitrobenzyl)-1H-imidazole involves the N-alkylation of the imidazole ring with a 2-nitrobenzyl halide. This reaction is a classical example of nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the benzylic carbon of the 2-nitrobenzyl halide, displacing the halide ion.

Common Reaction Conditions and Reagents (e.g., base, solvent, temperature)

The N-alkylation of imidazoles is typically performed in the presence of a base to deprotonate the imidazole N-H, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature significantly influences the reaction's efficiency and yield.

Common bases for this transformation include alkali metal carbonates and hydroxides, such as potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). google.comnih.gov Potassium carbonate is frequently used in solvents like acetone or acetonitrile (B52724). For instance, the synthesis of 1-(4-nitrobenzyl)-1H-imidazole, an analogue of the target compound, was achieved by reacting 4-nitrobenzyl bromide with imidazole in refluxing acetone using potassium carbonate as the base. acs.org

The selection of the solvent is critical. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. derpharmachemica.com The reaction temperature is another key parameter, with studies showing that heating can markedly improve product yields. derpharmachemica.comderpharmachemica.com Alkylation reactions are often carried out at temperatures ranging from room temperature to the reflux temperature of the solvent, typically between 60°C and 115°C. google.comderpharmachemica.comderpharmachemica.com

Table 1: Common Conditions for Alkylation of Imidazole with Substituted Benzyl (B1604629) Halides

| Base | Solvent | Temperature | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | acs.org |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | 60°C | derpharmachemica.comderpharmachemica.com |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temp. | derpharmachemica.com |

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Room Temp. | derpharmachemica.com |

| Sodium Hydroxide (NaOH) | Not specified | 130°C - 150°C | google.com |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of N-alkylated imidazoles involves a careful balance of reaction parameters to maximize yield and ensure regioselectivity, particularly when using substituted imidazoles. Studies on the alkylation of nitroimidazoles have shown that the combination of potassium carbonate as the base and acetonitrile as the solvent at a temperature of 60°C provides superior yields compared to other conditions. derpharmachemica.comderpharmachemica.com For example, yields for the N-alkylation of 4-nitroimidazole improved significantly from room temperature to 60°C, with the K₂CO₃/acetonitrile system yielding products in the 66-85% range. derpharmachemica.comderpharmachemica.com

The choice of base has a notable influence; potassium carbonate in acetonitrile generally results in better yields than potassium hydroxide in solvents like DMF or DMSO. derpharmachemica.com Temperature is also a critical factor; heating the reaction mixture to 60°C has been demonstrated to markedly enhance the yields of N-alkylated imidazole derivatives. derpharmachemica.comderpharmachemica.com The process can be monitored by gas chromatography to track the disappearance of the starting materials, ensuring the reaction goes to completion. google.com

Synthesis of N-Substituted Imidazole Derivatives via Diverse Reaction Schemes

Beyond direct alkylation, a variety of synthetic strategies have been developed to produce N-substituted imidazole derivatives. These methods offer greater flexibility in introducing diverse functional groups and controlling the substitution pattern on the imidazole core.

Regioselective Synthesis Approaches for Imidazole Architectures

Regioselectivity is a significant challenge in imidazole chemistry, as unsymmetrically substituted imidazoles have two distinct nitrogen atoms available for substitution. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance. rsc.org

One approach involves a multi-step sequence starting from a glycine (B1666218) derivative, which undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene. Subsequent addition of an amine nucleophile leads to a transamination/cyclization cascade, affording 1,4-disubstituted imidazoles with complete regioselectivity. This method is effective for a diverse range of N-substituents. Another novel synthesis constructs 4- and 5-functionalized imidazoles regioselectively from the reaction of allenyl sulfonamides with amines, where the substitution pattern is controlled by the substituents on the nitrogen atoms. nih.govfigshare.com In the alkylation of substituted nitroimidazoles, the position of the nitro group can direct the alkylation, favoring substitution at the N-1 position in 4-nitroimidazole due to electronic and steric effects. derpharmachemica.comderpharmachemica.com

Multicomponent Reaction Strategies in Imidazole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, offering advantages in terms of atom economy and procedural simplicity. researchgate.net The Debus-Radziszewski imidazole synthesis is a classic MCR that produces imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org By replacing ammonia with a primary amine, this method can be adapted to generate N-substituted imidazoles. wikipedia.org

Modern MCRs have expanded the scope of imidazole synthesis. One-pot, four-component reactions can produce highly substituted imidazoles from reagents like a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another strategy involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst to yield highly substituted imidazole derivatives. organic-chemistry.org These MCRs allow for the simultaneous formation of multiple chemical bonds, saving time and resources in the synthesis of diverse imidazole libraries. researchgate.net

Catalytic Methods for Imidazole Derivatization

Catalysis offers powerful tools for the synthesis and functionalization of imidazoles, often under milder conditions and with higher selectivity than traditional methods. Both metal-based and organocatalytic systems have been successfully employed.

Nickel-catalyzed methods have been developed for the C-H arylation and alkenylation of imidazoles. nih.gov Using a Ni(OTf)₂/dcype catalyst system in a tertiary alcohol as a solvent, imidazoles can be directly coupled with phenol derivatives at the C-2 position. nih.gov Copper-catalyzed N-arylation of imidazole with aryl iodides using CuI as the catalyst and K₃PO₄ as the base provides N-arylimidazoles in quantitative yields. nih.gov Ruthenium catalysts have been used in "borrowing hydrogen" protocols, where benzylic alcohols react with 1,2-diketones and ammonium acetate to form regioselectively substituted imidazoles. rsc.orgmdpi.com

In addition to metal catalysts, organocatalysts have also been utilized. Imidazole itself can act as an organocatalyst in MCRs to create functionalized heterocycles. Furthermore, solid basic catalysts, such as alkaline-exchanged carbons, have been shown to effectively catalyze the N-alkylation of imidazole with alkyl halides in dry media, offering a heterogeneous catalytic approach to synthesizing N-alkyl imidazoles. researchgate.net

Preparation of Related Nitrobenzyl-Containing Heterocycles

The synthesis of nitrobenzyl-substituted heterocycles is a significant area of research due to the utility of these compounds as intermediates in medicinal chemistry and materials science. The nitrobenzyl group can be readily modified, and its presence influences the biological activity and photochemical properties of the parent heterocycle. Methodologies for their preparation often involve the direct alkylation of an NH-containing heterocycle with a suitable nitrobenzyl halide.

A common and straightforward approach is the N-alkylation of azoles with p-nitrobenzyl bromide. researchgate.net This reaction can be carried out using potassium carbonate as a base in a solvent like dimethylformamide (DMF). researchgate.net An alternative, solvent-free method utilizes phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) under ultrasound irradiation. researchgate.net These methods have been successfully applied to a variety of heterocyclic systems, including imidazoles, benzimidazoles, and triazoles, affording the corresponding p-nitrobenzyl derivatives. researchgate.net For instance, the reaction of 1,2,4-triazole with p-nitrobenzyl chloride in the presence of sodium ethoxide in ethanol has been reported to yield 1-(p-nitrobenzyl)-1,2,4-triazole. researchgate.net

Benzimidazoles, a core structure in many pharmaceuticals, can also be functionalized with nitrobenzyl groups. The synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives, for example, can be achieved in a two-step process. nih.gov First, a 2-aryl-6-nitro-1H-benzimidazole is prepared by condensing 4-nitro-o-phenylenediamine with a substituted aromatic aldehyde using an oxidizing agent like sodium metabisulfite. nih.govnih.gov The resulting benzimidazole (B57391) is then N-alkylated with a substituted halide using a base such as potassium carbonate. nih.gov Microwave-assisted methods have been shown to dramatically reduce reaction times and improve yields for both steps compared to conventional heating. nih.gov

Another important class of related heterocycles is nitro-substituted benzimidazoles, which themselves can be precursors. For example, 2-(2-nitrophenyl)-1H-benzo[d]imidazole is a known compound synthesized through the condensation of o-phenylenediamine with 2-nitrobenzaldehyde. nih.govchemicalbook.com The synthesis of 1,2-disubstituted benzimidazoles can also be achieved via multi-component reactions, such as the copper-catalyzed reaction of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides. nih.gov

The table below summarizes various synthetic strategies for preparing nitrobenzyl-containing heterocycles, showcasing the diversity of applicable methods.

| Heterocycle Class | Synthetic Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Azoles (Imidazole, Triazole) | Direct N-Alkylation | p-Nitrobenzyl bromide, K₂CO₃, DMF | Simple, direct method in solution. | researchgate.net |

| Azoles (Imidazole, Benzimidazole) | Phase-Transfer Catalysis (PTC) | p-Nitrobenzyl bromide, K₂CO₃, TBAB | Solvent-free, ultrasound-assisted conditions. | researchgate.net |

| Benzimidazoles | Two-Step: Condensation & Alkylation | 1. 4-Nitro-o-phenylenediamine, Ar-CHO, Na₂S₂O₅ 2. Substituted halide, K₂CO₃ | Microwave irradiation significantly reduces reaction time. | nih.gov |

| Benzimidazoles | Condensation | o-Phenylenediamine, 2-Nitrobenzaldehyde | Direct formation of 2-(nitrophenyl)benzimidazole. | nih.govchemicalbook.com |

| 1,2-Disubstituted Benzimidazoles | Three-Component Coupling | N-substituted o-phenylenediamine, terminal alkyne, TsN₃, Cu catalyst | Forms highly substituted benzimidazoles in one pot. | nih.gov |

Industrial Production Considerations and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound involves addressing challenges related to safety, efficiency, cost, and environmental impact. While specific large-scale production data for this exact compound is not publicly available, general principles for the manufacture of imidazoles and nitroaromatic compounds provide a framework for scale-up considerations. google.comgoogle.com

Process Safety and Reaction Control: The synthesis of nitroaromatic compounds requires careful management of reaction conditions to mitigate risks associated with exothermic reactions and the potential for runaway scenarios. google.com For instance, the nitration of imidazole to produce 4-nitroimidazole, an important intermediate, can be hazardous if not properly controlled. Industrial processes often involve the careful, portion-wise addition of reagents at controlled temperatures. google.com A patented process describes warming a sulfuric acid solution of imidazole to 65-110 °C before adding nitric acid to prevent abrupt and unsafe reactions. google.com For the N-alkylation step with 2-nitrobenzyl chloride or bromide, monitoring the reaction exotherm is critical. The use of semi-batch or continuous flow reactors can offer superior heat management and safety compared to large batch reactors.

Efficiency and Optimization: On an industrial scale, reaction efficiency is paramount. This includes optimizing reaction time, temperature, and reagent stoichiometry to maximize yield and throughput. A process for manufacturing imidazoles specifies a reaction temperature between -20 °C and +50 °C in the liquid phase, highlighting the need for precise temperature control. google.com The choice of base and solvent is also critical. While DMF is a common lab solvent, its high boiling point and potential for decomposition can be problematic at scale. Alternative solvents with lower environmental impact and easier recovery would be preferable. The use of phase-transfer catalysis, as demonstrated for related compounds, could be advantageous by eliminating the need for a solvent, simplifying work-up, and potentially increasing reaction rates. researchgate.net

Downstream Processing and Purification: Isolation and purification of the final product must be robust and scalable. Crystallization is often the preferred method for purification at an industrial scale due to its efficiency and cost-effectiveness. The choice of crystallization solvent is crucial and must be selected based on solubility profiles, safety, and ease of recovery. The process would involve steps such as filtration, washing of the product cake to remove impurities, and drying under controlled conditions (e.g., vacuum drying at a specified temperature) to achieve the desired product purity and residual solvent levels. google.com

Environmental and Economic Factors: Green chemistry principles are increasingly important in industrial synthesis. nih.gov This includes minimizing waste, using less hazardous reagents, and developing energy-efficient processes. A scalable synthesis should aim to reduce the number of steps and minimize the use of protecting groups. Atom economy is a key metric, and one-pot or multi-component reactions are highly desirable. nih.gov Economically, the cost of raw materials (imidazole, 2-nitrobenzyl halide), reagents, and energy are major drivers. The ability to recycle solvents and catalysts can significantly improve the economic viability of the process.

The following table outlines key considerations for scaling up the production of this compound.

| Consideration | Laboratory Scale Approach | Industrial Scale-Up Strategy |

|---|---|---|

| Reaction Control & Safety | Batch reaction in round-bottom flask with manual temperature control. | Automated batch or continuous flow reactors with precise temperature/dosing control. Rigorous thermal hazard assessment (e.g., DSC, RC1). |

| Solvent | Use of solvents like DMF or acetonitrile for solubility. | Selection of safer, greener, and easily recoverable solvents. Exploration of solvent-free methods like phase-transfer catalysis. |

| Reagents | Use of potassium carbonate or sodium hydride. | Use of lower-cost and safer bases like sodium carbonate or aqueous sodium hydroxide. Optimization of stoichiometry to minimize excess reagents. |

| Work-up & Purification | Liquid-liquid extraction and flash column chromatography. | Reactive work-up to neutralize byproducts, followed by crystallization, filtration, and drying. Avoidance of chromatography. |

| Efficiency & Throughput | Focus on achieving high yield for a single batch. | Process optimization (Design of Experiments) to maximize space-time yield. Minimizing cycle times for batch processes. |

Photochemical Reactivity and Mechanisms of 1 2 Nitrobenzyl 1h Imidazole

The 2-Nitrobenzyl Moiety as a Photoremovable Protecting Group (PPG)

The 2-nitrobenzyl group is a well-established photoremovable protecting group (PPG) employed in a variety of applications, from organic synthesis to the controlled release of biological effectors. wikipedia.orgacs.org Its linkage to a leaving group, in this case, the 1H-imidazole ring, renders the protected molecule stable until it is exposed to ultraviolet light. This light-induced cleavage allows for precise control over the release of the imidazole (B134444), making the 2-nitrobenzyl moiety an effective "caging" group. acs.orgunifr.ch The general utility of nitrobenzyl-based PPGs extends to a wide array of functional groups, including phosphates, carboxylates, and amines. wikipedia.org

The photolytic cleavage of 2-nitrobenzyl compounds is generally understood to proceed through a mechanism analogous to a Norrish Type II reaction. wikipedia.org The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. researchgate.net This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. acs.orgunifr.chresearchgate.net

Table 1: Factors Influencing Photoreaction Efficiency

| Factor | Description |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can affect the stability of excited states and intermediates, thereby influencing the cleavage efficiency. |

| pH | The pH of the medium can impact the rates of decay of intermediates, particularly the aci-nitro species. acs.orgunifr.ch |

| Leaving Group | The nature of the protected molecule (the leaving group) can influence the kinetics of the cleavage step. |

| Substitution on the Benzyl (B1604629) Ring | Electron-donating groups on the aromatic ring can red-shift the absorption wavelength and potentially alter the quantum yield. researchgate.netacs.org |

The photolytic cleavage of the 2-nitrobenzyl group is triggered by UV light. The specific wavelength required for efficient cleavage is determined by the absorption spectrum of the 2-nitrobenzyl chromophore. Typically, irradiation is carried out at wavelengths between 300 nm and 365 nm. nih.govresearchgate.net For instance, studies on DNA linkers containing the 2-nitrobenzyl group have demonstrated effective cleavage upon irradiation at approximately 340 nm. nih.govnih.govresearchgate.net The use of wavelengths in this near-UV range is advantageous as it minimizes potential damage to other parts of the molecule or the surrounding biological environment. Modifications to the 2-nitrobenzyl ring, such as the addition of methoxy groups, can shift the optimal wavelength for photolysis. researchgate.netharvard.edu

The photolysis of 1-(2-nitrobenzyl)-1H-imidazole generates several transient or reactive intermediates. The primary photochemical event, intramolecular hydrogen abstraction, leads to the formation of the key aci-nitro intermediate, which has a characteristic absorption maximum around 400 nm. acs.orgunifr.ch This intermediate then undergoes further transformations.

The decay of the aci-nitro tautomer can lead to the formation of cyclic intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.orgunifr.ch The final, and generally stable, byproduct of the cleavage of the 2-nitrobenzyl group is 2-nitrosobenzaldehyde. The formation of these intermediates and byproducts is an important consideration in the application of 2-nitrobenzyl PPGs, as they can sometimes interact with the released substrate or the system under study. acs.org

Table 2: Key Intermediates and Products in the Photolysis of 2-Nitrobenzyl Compounds

| Species | Role |

| Excited State 2-Nitrobenzyl Moiety | The initial species formed upon photon absorption, which initiates the hydrogen abstraction. |

| Aci-nitro Intermediate | A key transient species formed after intramolecular hydrogen abstraction. acs.orgunifr.ch |

| 1,3-dihydrobenz[c]isoxazol-1-ol derivative | A cyclic intermediate formed from the decay of the aci-nitro species. acs.orgunifr.ch |

| 2-Nitrosobenzaldehyde | A stable byproduct of the photoreaction. wikipedia.org |

| 1H-imidazole | The released molecule of interest. |

Comparative Photochemistry of Imidazole and Benzimidazole (B57391) Derivatives

To fully understand the photochemical behavior of this compound, it is instructive to consider the photochemistry of the parent imidazole and the related benzimidazole systems.

The photochemistry of benzimidazole has been shown to proceed through two distinct pathways: fixed-ring isomerizations and ring-opening isomerizations. acs.orguc.pt The "fixed-ring" photochemistry involves the cleavage of the N-H bond, leading to the formation of a benzimidazolyl radical and a hydrogen atom. acs.orguc.pt This process can lead to the formation of different tautomers of benzimidazole. acs.org

Ring-Opening Photochemistry and Isocyanide Moiety Formation

While the primary photochemical pathway for 2-nitrobenzyl compounds involves cleavage at the benzylic position to release the caged molecule, studies on related heterocyclic systems suggest the potential for more intricate photochemical rearrangements, including ring-opening of the imidazole moiety. The term "isocyanomoity" is likely a reference to an isocyanide-containing product.

Research on the photochemistry of benzimidazole, a related aromatic heterocycle, has shown that upon UV irradiation, cleavage of the N1–C2 bond can occur. acs.org This bond scission leads to the formation of open-ring photoproducts. acs.org Mechanistic studies suggest that this ring-opening can result in the formation of species containing nitrile or isonitrile (isocyanide) functionalities, which are characterized by strong infrared absorption bands in the 2000–2200 cm⁻¹ region. acs.org

Applying this precedent to this compound, a hypothetical pathway for ring-opening can be proposed. Following photoexcitation, instead of the canonical 2-nitrobenzyl rearrangement, energy transfer to the imidazole ring could induce cleavage of one of its bonds, for instance, the N1-C2 bond. This could lead to a diradical or zwitterionic intermediate that subsequently rearranges. The formation of an isocyanide moiety would likely involve a complex series of bond cleavages and rearrangements within the five-membered ring.

It is important to note that this ring-opening pathway is distinct from the well-documented photochemistry of the 2-nitrobenzyl group itself, which yields a 2-nitrosobenzaldehyde byproduct upon cleavage. nih.gov The photolysis of other nitroimidazole compounds, such as the antibacterial drug metronidazole (1-hydroxyethyl-2-methyl-5-nitroimidazole), has also been shown to result in complex rearrangements of the imidazole ring, forming intermediates like 2-methyl-2-imidazoline-4,5-dione-4-oximes and ultimately 5-methyl-1,2,4-oxadiazole-3-carboxamides. researchgate.net These findings support the concept that the imidazole ring system is susceptible to photochemical rearrangements beyond simple cleavage from a protecting group.

Table 1: Potential Photochemical Pathways of this compound

| Pathway | Description | Key Intermediates | Final Products |

| Canonical Cleavage | Intramolecular hydrogen abstraction by the excited nitro group, leading to cleavage of the benzyl-imidazole bond. | aci-nitro intermediate, benzoisoxazoline derivative. nih.gov | Imidazole, 2-Nitrosobenzaldehyde. |

| Hypothetical Ring-Opening | Photoinduced cleavage of a bond within the imidazole ring (e.g., N1-C2), followed by rearrangement. | Open-ring diradical or zwitterionic species. | Isocyanide-containing fragments, other rearranged products. |

Design Principles for Modulating Photochemical Sensitivity and Efficiency

Key Strategies for Modulating Photoreactivity:

Substitution on the Aromatic Ring: Introducing electron-donating groups (e.g., methoxy groups) onto the nitroaromatic ring can shift the absorption maximum to longer, less damaging wavelengths (a red shift) and increase the molar extinction coefficient. This is a common strategy to enhance light absorption and allow for the use of more biologically compatible light sources.

Substitution at the Benzylic Carbon: Placing substituents, such as a methyl group (creating the 1-(2-nitrophenyl)ethyl or NPE group), at the benzylic carbon can significantly increase the quantum yield and the rate of the photorelease reaction. However, one benzylic hydrogen atom must be retained for the standard photochemical mechanism to proceed.

Introduction of Additional Nitro Groups: The use of a 2,6-dinitrobenzyl group can increase the reaction yield. This is attributed to the increased probability of the molecule entering the necessary excited state, as an incoming photon has double the chance of being absorbed by a nitro group.

Wavelength-Specific Modifications: By carefully selecting substituents, different 2-nitrobenzyl derivatives can be designed to be cleaved by specific wavelengths of light. For example, derivatives of the 2-nitroveratryl group are sensitive to 420 nm light, while other protecting groups can be designed to be sensitive to UV light around 254 nm. harvard.edu This allows for "chromatic orthogonality," where different protecting groups in the same system can be removed selectively by using different colors of light. harvard.edu

Table 2: Influence of Substituents on Photochemical Properties of 2-Nitrobenzyl Derivatives

| Modification | Effect on λmax | Effect on Quantum Yield (Φu) | Rationale |

| Methoxy Groups on Ring | Red-shift (e.g., to ~350-420 nm) | Often increases | Electron-donating effect enhances absorption cross-section. |

| Methyl Group at Benzylic Carbon | Minimal change | Generally increases | Stabilizes intermediates in the photochemical rearrangement. |

| Additional Nitro Group (e.g., 2,6-dinitro) | Minimal change | Can significantly increase | Increases the probability of photoexcitation into the reactive state. |

| Cyano Group (e.g., 2-cyano-6-nitro) | Minimal change | Does not significantly increase | Electron-withdrawing effect alone is not sufficient to enhance efficiency as much as a second nitro group. |

These design principles allow for the rational development of 2-nitrobenzyl-based photolabile compounds, including this compound, with tailored properties for specific applications in fields ranging from organic synthesis to the spatiotemporal control of biological processes.

Chemical Reactivity and Transformation of 1 2 Nitrobenzyl 1h Imidazole

Types of Chemical Transformations Exhibited by the Compound

The compound's reactivity allows for a range of chemical transformations, primarily centered on the modification of the nitro group, reactions at the activated benzylic position, and the oxidation of the imidazole (B134444) ring. These transformations are fundamental in modifying the compound's structure for the synthesis of more complex molecules.

The most common and synthetically useful transformation of 1-(2-nitrobenzyl)-1H-imidazole is the reduction of the nitro group to a primary amine, yielding 1-(2-aminobenzyl)-1H-imidazole. This conversion is a critical step in the synthesis of various biologically active compounds and complex heterocyclic systems. The resulting amino group introduces a nucleophilic center that can be used for subsequent derivatization. A variety of established methods for the reduction of aromatic nitro compounds can be effectively applied.

Key methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. It proceeds under mild conditions and generally provides high yields of the corresponding amine.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). These reactions are robust and widely used in organic synthesis.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney Ni) can serve as the hydrogen source, avoiding the need for high-pressure hydrogen gas.

Other Reducing Agents: Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for this transformation, often under milder conditions that are compatible with other functional groups.

The choice of reagent can be tailored based on the desired reaction conditions and the presence of other functional groups in the molecule.

| Reagent/Catalyst | Solvent | Conditions | Product | Ref. |

| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1-4 atm H₂ | 1-(2-Aminobenzyl)-1H-imidazole | - |

| Fe, HCl (or NH₄Cl) | Ethanol/Water | Reflux | 1-(2-Aminobenzyl)-1H-imidazole | - |

| SnCl₂·2H₂O | Ethanol | Reflux | 1-(2-Aminobenzyl)-1H-imidazole | - |

| Na₂S₂O₄ | Water/Methanol | Room Temperature to Reflux | 1-(2-Aminobenzyl)-1H-imidazole | - |

This table presents common conditions for the reduction of aromatic nitro groups, which are applicable to this compound. Specific yields may vary.

The benzylic position—the CH₂ group connecting the phenyl and imidazole rings—is highly reactive. ucalgary.ca This heightened reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize reaction intermediates, whether they are carbocations (in Sₙ1 reactions), radicals, or the transition states of Sₙ2 reactions. chemistrysteps.comkhanacademy.org

While the synthesis of the title compound involves a nucleophilic attack by imidazole on a 2-nitrobenzyl halide, the reverse reaction, or cleavage of the benzyl (B1604629) group, is also a significant transformation. nih.gov This de-benzylation can be achieved under various conditions, often involving catalytic hydrogenation, which would concurrently reduce the nitro group. Specific reagents can also be used for the selective cleavage of N-benzyl groups. organic-chemistry.org

Furthermore, the benzylic C-H bonds are susceptible to free-radical halogenation. For instance, reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective bromination at the benzylic carbon. libretexts.orgyoutube.com The resulting benzylic bromide is a valuable intermediate, as the bromine atom is an excellent leaving group that can be readily displaced by a wide range of nucleophiles to introduce new functional groups at this position.

Another potential reaction is the oxidation of the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the C-C bond and oxidize the entire side chain to a carboxylic acid, forming 2-nitrobenzoic acid, provided at least one benzylic hydrogen is present. chemistrysteps.comlibretexts.org

The imidazole ring is a relatively stable aromatic heterocycle, but it can undergo oxidation under specific conditions. While N-benzyl substitution is generally considered to enhance the photostability of some imidazole derivatives, certain structures can still be susceptible to photo-oxidation. rsc.org The reaction of the imidazole ring with atmospheric oxidants such as hydroxyl (•OH) or nitrate (B79036) (•NO₃) radicals can lead to the formation of addition products or, in more advanced stages, ring cleavage. acs.org

Controlled chemical oxidation can lead to the formation of imidazole N-oxides, which are valuable synthetic intermediates for further functionalization of the imidazole ring. nih.govmdpi.com Strong oxidizing agents may lead to the degradation and opening of the imidazole ring. The specific outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions.

Chemical Reactions Leading to Novel Heterocyclic Systems (e.g., pyrazolines)

This compound is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The key step in these synthetic pathways is typically the reduction of the nitro group to an amine, generating 1-(2-aminobenzyl)-1H-imidazole. The resulting ortho-amino benzyl moiety is a classic precursor for a variety of cyclization reactions. nih.gov

The amino group can react with suitable bifunctional reagents to construct new rings fused to the original benzene ring. For example:

Benzodiazepines: Reaction of the amino derivative with α,β-unsaturated ketones or β-keto esters can lead to the formation of imidazo-substituted benzodiazepine (B76468) structures.

Quinolines: Condensation with 1,3-dicarbonyl compounds or their equivalents via reactions like the Combes or Friedländer synthesis can yield quinoline (B57606) derivatives.

Fused Benzimidazoles: If a second amino group were introduced onto the benzene ring, the resulting diamine could undergo condensation with aldehydes or carboxylic acids to form a new benzimidazole (B57391) ring, leading to complex polycyclic systems. frontiersin.org

These strategies demonstrate how this compound can serve as a scaffold, where initial reduction unlocks the potential for subsequent cyclization reactions to build diverse and novel heterocyclic frameworks.

Computational Chemistry and Theoretical Studies on 1 2 Nitrobenzyl 1h Imidazole Systems

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, in particular, simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1-(2-nitrobenzyl)-1H-imidazole, the imidazole (B134444) ring is expected to be electron-rich, while the 2-nitrobenzyl group is electron-withdrawing. This electronic arrangement suggests that the HOMO would likely be localized on the imidazole moiety, and the LUMO on the nitrobenzyl portion. This separation of frontier orbitals is characteristic of a charge-transfer system. A detailed FMO analysis would provide the precise energy levels of these orbitals and the magnitude of the HOMO-LUMO gap.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative as specific experimental or calculated values for this compound are not available in the cited literature. The values represent the type of data that would be obtained from DFT calculations.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | [Illustrative Value, e.g., -6.5] | Primarily localized on the imidazole ring, indicating its electron-donating character. |

| LUMO | [Illustrative Value, e.g., -2.0] | Primarily localized on the 2-nitrobenzyl group, specifically the nitro moiety, highlighting its electron-accepting nature. |

| HOMO-LUMO Gap | [Illustrative Value, e.g., 4.5] | This energy gap would be indicative of the molecule's reactivity and electronic transition properties. |

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reaction mechanisms of molecules. For this compound, DFT calculations could be employed to investigate various potential chemical transformations. For instance, the nitro group is known to be reactive and can undergo reduction to an amino group. DFT could model the reaction pathway of such a reduction, identifying transition states and calculating activation energies. This would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Furthermore, DFT can be used to explore the reactivity of the imidazole ring, such as its susceptibility to electrophilic substitution. By calculating the electron density and Fukui functions, one can predict the most likely sites for electrophilic attack.

Prediction and Analysis of Photophysical Properties (e.g., excitation energy, oscillator strength)

The interaction of this compound with light is another area where computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable. TD-DFT calculations can predict the electronic absorption spectrum of a molecule by determining the excitation energies (the energy required to promote an electron to a higher energy state) and the oscillator strengths (a measure of the probability of a given electronic transition).

Given the charge-transfer nature of this compound, it is expected to have absorption bands in the UV-visible region corresponding to transitions from the HOMO (on the imidazole) to the LUMO (on the nitrobenzyl group). TD-DFT would provide quantitative predictions of the wavelengths and intensities of these absorptions.

Table 2: Predicted Photophysical Properties of this compound via TD-DFT (Note: This table is illustrative and represents the type of data that would be generated from TD-DFT calculations.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] |

| S0 → S2 | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] |

| S0 → S3 | [Illustrative Value] | [Illustrative Value] | [Illustrative Value] |

Theoretical Insights into Photoisomerization Pathways

Nitroaromatic compounds are known to exhibit interesting photochemical behavior, including photoisomerization. Upon absorption of light, this compound could potentially undergo structural changes. Theoretical calculations can map out the potential energy surfaces of the excited states to identify possible photoisomerization pathways. For instance, rotation around the bond connecting the benzyl (B1604629) group to the imidazole ring or changes in the geometry of the nitro group could be explored. Such studies would involve locating conical intersections, which are points where different electronic states have the same energy and are crucial for understanding radiationless transitions and photochemical reaction pathways.

Structural and Conformational Analysis Using Computational Models

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bonds connecting the imidazole ring, the methylene (B1212753) bridge, and the nitrobenzyl group. Computational models, using methods like DFT, can be used to perform a conformational analysis to identify the most stable geometric arrangements (conformers) of the molecule. This involves systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface. The results would indicate the preferred orientation of the imidazole and nitrobenzyl rings relative to each other.

Table 3: Key Dihedral Angles from Conformational Analysis of this compound (Note: This table is illustrative and shows the type of data that would be obtained from a computational conformational analysis.)

| Dihedral Angle | Definition | Calculated Value (degrees) in Lowest Energy Conformer |

| τ1 | C(imidazole)-N-CH2-C(benzyl) | [Illustrative Value] |

| τ2 | N-CH2-C(benzyl)-C(nitro) | [Illustrative Value] |

This analysis is crucial as the conformation of the molecule can significantly influence its electronic properties, reactivity, and how it interacts with other molecules or its environment.

Coordination Chemistry and Ligand Properties of Imidazole Derivatives Bearing Nitrobenzyl Moieties

1-(2-Nitrobenzyl)-1H-imidazole and Related Compounds as Ligands for Metal Complexes

Imidazole (B134444) and its derivatives are versatile and significant ligands in coordination chemistry. researchgate.net The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which makes it an electron-rich, π-excessive, and strong σ-donor ligand. researchgate.netnih.gov The imine nitrogen (HC=N-CH) is the primary site for coordination with metal ions. wikipedia.org The versatility of the imidazole nucleus allows for derivatization at the 1-, 2-, or 4-positions, generating a wide array of ligands for the construction of metal-organic frameworks (MOFs) and coordination complexes. rsc.org

The introduction of a nitrobenzyl moiety, as in this compound, creates a ligand with specific electronic and steric properties that influence its coordination behavior. This compound and related nitro-substituted imidazole derivatives have been successfully employed to form stable complexes with a variety of transition metals. nih.govoup.com These ligands typically act as monodentate donors through the unsubstituted imidazole nitrogen atom. jocpr.comazjournalbar.com

The coordination chemistry of nitro-substituted imidazoles is extensive, with complexes reported for numerous metal ions, including but not limited to:

Cobalt(II) oup.comijddr.inbohrium.com

Nickel(II) oup.comjocpr.comrsc.org

Copper(II) oup.comjocpr.comijddr.inopenmedscience.com

Zinc(II) oup.combohrium.com

Chromium(III) azjournalbar.combohrium.com

Iron(III) rsc.org

Ruthenium(II) unifi.it

Cadmium(II) nih.gov

The formation of these complexes is often achieved by reacting the imidazole derivative with a corresponding metal salt in a suitable solvent. jocpr.com The resulting complexes exhibit diverse geometries and properties, largely dictated by the metal ion's coordination preferences and the steric and electronic influence of the ligand. For instance, complexes of 1-(4-nitrophenyl)imidazole with Co(II), Ni(II), and Zn(II) have been synthesized and characterized, demonstrating the successful coordination of this class of ligands. oup.com Similarly, ligands like 2-(4-nitrophenyl)-1H-benzimidazole form stable complexes with transition metals, which are noted for their potential catalytic activity. nih.gov

| Metal Ion | Example Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | 1-(4-Nitrophenyl)imidazole | [M(nopi)4X2] (X=Cl, NO3) | oup.com |

| Cu(II), Co(II), Mn(II) | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | [M(ligand)n] (n=2 or 3) | ijddr.in |

| Fe(III), Ni(II) | Imidazole and Benzimidazole (B57391) (mixed) | [M(IM)(BZ)Cln(H2O)m] | rsc.org |

| Ru(II) | 5-Nitroimidazole | [Ru(tpy)(phen)(5NIM)]PF6 | unifi.it |

| Cr(III), Co(II), Zn(II) | 1H-Imidazole | [Cr(IM)4(H2O)2]3+, [Co(IM)6]2+, [Zn(IM)2(H2O)2] | azjournalbar.combohrium.com |

Strategies for Tuning Coordination Abilities through Ligand Functionalization

One effective strategy is the use of mixed-ligand systems . By incorporating the primary nitrobenzyl imidazole ligand along with other ancillary ligands, it is possible to create complexes with specific geometries and enhanced stability or reactivity. For example, mixed-ligand complexes of Fe(III) and Ni(II) have been synthesized using both imidazole and benzimidazole, resulting in stable octahedral structures. rsc.org

Another approach involves the introduction of additional functional groups to the ligand backbone to create multidentate or bridging ligands. For instance, incorporating dicarboxylic acids alongside an imidazole-containing tripodal ligand has been used to synthesize robust 3D metal-organic frameworks. nih.gov The choice of dicarboxylic acid influences the final network structure, demonstrating a method for tuning the framework's dimensionality and properties.

Furthermore, the properties of the final complex can be modulated by altering the spectator ligands that complete the metal's coordination sphere. In a study involving Ruthenium(II) complexes with 5-nitroimidazole, modifying the ancillary polypyridyl ligands (from phenanthroline to 2,9-dimethyl-1,10-phenanthroline) altered the complex's "mode of action" from being photostable to being capable of light-triggered release of the nitroimidazole ligand. unifi.it This highlights how subtle changes to the ligand architecture can impart sophisticated, function-specific properties to the metal complex. unifi.it

Structural Characterization of Metal-Imidazole Complexes

The precise structures of metal complexes containing this compound and related ligands are elucidated using a combination of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. oup.com

Through such studies, various coordination geometries have been established for metal-imidazole complexes:

Octahedral Geometry : This is a common geometry for many transition metal complexes. It has been confirmed for Fe(III) and Ni(II) mixed-ligand imidazole-benzimidazole complexes rsc.org and for Cr(III) and Co(II) complexes with 1H-imidazole. azjournalbar.combohrium.com

Tetrahedral Geometry : This geometry is often observed for ions like Zn(II). bohrium.com Ni(II) complexes with certain 2-substituted benzimidazole ligands have also been found to exhibit tetrahedral geometry. jocpr.com

Square Planar Geometry : This is characteristic of certain d8 metal ions like Cu(II) in specific ligand environments. jocpr.com

In addition to X-ray crystallography, a suite of spectroscopic and analytical methods is employed to characterize these complexes:

Infrared (IR) Spectroscopy : Confirms the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching mode. oup.com

Elemental Analysis : Determines the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. ijddr.inrsc.org

¹H NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy shows a shift in the resonance of the imidazole ring protons upon coordination to the metal, confirming the ligand's binding in solution. oup.com

Electronic Absorption (UV-Vis) Spectroscopy : Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion. rsc.org

| Metal Complex Example | Coordination Geometry | Characterization Method(s) | Reference |

|---|---|---|---|

| [Ni(TIPA)(tda)0.5(H2O)]n | 7-coordinate | Single-Crystal X-ray Diffraction | nih.gov |

| [Cu(nopi)4Cl2] | Not specified | Single-Crystal X-ray Diffraction, IR | oup.com |

| [Ni(La-d)2Cl2] | Tetrahedral | Spectral Studies, Magnetic Moment | jocpr.com |

| [Cu(La-d)2Cl2] | Square Planar | Spectral Studies, Magnetic Moment | jocpr.com |

| [Fe(IM)(BZ)Cl2(H2O)]Cl | Octahedral | Elemental Analysis, IR, UV-Vis, Mass Spec | rsc.org |

| [Co(IM)6]Cl2 | Octahedral | UV-Vis, Conductivity | azjournalbar.combohrium.com |

Influence of the Nitro Group on Ligand Electronic Properties and Coordination Behavior

The nitro (-NO₂) group is a powerful electron-withdrawing group that significantly influences the electronic properties of the ligand to which it is attached. svedbergopen.comresearchgate.net This influence is exerted through both inductive and resonance effects, which decrease the electron density on the aromatic system. nih.govnih.gov

In the context of this compound, the nitro group's primary effects are:

Reduced Basicity : The electron-withdrawing nature of the nitro group reduces the electron density on the imidazole ring. This, in turn, decreases the basicity of the coordinating imine nitrogen atom. nih.gov While this might suggest weaker coordination, imidazole remains a strong enough σ-donor to form stable complexes. researchgate.net The presence of the nitro group is considered crucial for preserving a certain level of basicity on the N3 atom compared to derivatives without it. nih.gov

Enhanced π-acidity : While imidazole itself is primarily a σ-donor, the presence of an electron-withdrawing nitro group can enhance the π-acceptor capabilities of the ligand system, potentially strengthening the back-bonding interaction with electron-rich metal centers.

Influence on Reactivity : The modification of the ligand's electronic properties can affect the redox potential of the resulting metal complex and its subsequent reactivity. nih.gov For instance, the reduction potential of the nitroimidazole group itself is a key factor in the biological applications of some metal complexes. openmedscience.com

A comparative study on an imidazole derivative with and without a nitro group demonstrated that the nitro-substituted compound had different electronic absorption properties and a greater ability to interact with other molecules, attributed to the nitro group making the phenolic proton more acidic. researchgate.net This directly illustrates the potent electronic influence of this functional group. researchgate.net

Exploration of Magneto-Structural Correlations in Metal-Imidazole Complexes

Magnetic property measurements are a powerful tool for elucidating the electronic structure and stereochemistry of transition metal complexes, especially those with unpaired d-electrons. uomustansiriyah.edu.iq The magnetic moment of a complex is directly related to the number of unpaired electrons on the central metal ion, which is determined by its oxidation state, d-electron configuration, and the ligand field environment. uomustansiriyah.edu.iqresearchgate.net

By correlating the experimentally measured magnetic properties (like magnetic susceptibility and effective magnetic moment, µ_eff) with the known structure of a complex, magneto-structural correlations can be established. These correlations provide insight into the geometry of the coordination sphere. For example, the magnetic moment can often distinguish between different possible geometries for a given metal ion.

High-Spin vs. Low-Spin : In octahedral complexes, the ligand field strength determines whether a high-spin or low-spin configuration is adopted. The number of unpaired electrons, and thus the magnetic moment, will be significantly different for each case.

Geometry Determination : For a metal ion like Ni(II) (d⁸ configuration), tetrahedral complexes are paramagnetic with two unpaired electrons, whereas square planar complexes are typically diamagnetic (zero unpaired electrons). Magnetic measurements can therefore be a straightforward method to distinguish between these geometries. jocpr.com

Studies on metal-imidazole complexes have utilized these principles. The magnetic moment of a Ni(II) chloro complex with an imidazole-derived ligand was used to probe its magnetic properties. researchgate.net In another study, the magnetic moments of Ni(II) and Cu(II) complexes with benzimidazole ligands were used to propose tetrahedral and square planar geometries, respectively. jocpr.com Similarly, the magnetic properties of Fe(III) and Ni(II) mixed-ligand complexes were measured to support their proposed octahedral structures. rsc.org

| Compound Type | Metal Ion | Typical Geometry | Magnetic Behavior | Reference |

|---|---|---|---|---|

| Benzimidazole Complex | Ni(II) | Tetrahedral | Paramagnetic | jocpr.com |

| Benzimidazole Complex | Cu(II) | Square Planar | Paramagnetic | jocpr.com |

| Mixed-Ligand Complex | Fe(III) | Octahedral (High-Spin) | Paramagnetic | rsc.org |

| Mixed-Ligand Complex | Ni(II) | Octahedral | Paramagnetic | rsc.org |

| General Complexes | d0, d10, Low-Spin d6 | Various | Diamagnetic (µeff = 0) | uomustansiriyah.edu.iq |

Applications in Advanced Chemical Research and Materials Science

Utilization as a Structure-Directing Agent (SDA) in Zeolite Synthesis

The synthesis of zeolites, which are crystalline aluminosilicates with porous structures, often relies on the use of organic molecules known as structure-directing agents (SDAs). These SDAs guide the formation of specific zeolite framework topologies. Imidazolium-based cations, in particular, have been extensively studied as effective SDAs in the synthesis of various zeolites. wikipedia.orgcymitquimica.comijfmr.com

While the direct application of 1-(2-nitrobenzyl)-1H-imidazole as an SDA in zeolite synthesis is not extensively documented in publicly available research, the foundational principles of using substituted imidazolium (B1220033) cations suggest its potential in this area. The size, shape, and charge distribution of the SDA molecule are critical factors that influence the resulting zeolite structure. For instance, benzylimidazolium cations have been successfully employed to produce the large-pore zeolite MTW. nih.gov The introduction of a nitro group on the benzyl (B1604629) substituent, as in this compound, would alter the electronic properties and steric bulk of the cation, potentially leading to the formation of novel or specific zeolite frameworks. The hydrophobicity, flexibility, and size of the cation play a crucial role in directing the synthesis towards a particular zeolite topology. nih.gov Further research is necessary to explore the specific structure-directing effects of this compound in zeolite synthesis.

Integration into Photoresponsive Materials and Systems

The 2-nitrobenzyl group is a well-established photolabile protecting group, meaning it can be cleaved from a molecule upon exposure to UV light. wikipedia.orgacs.org This property is harnessed to create photoresponsive materials that change their characteristics in response to light. The integration of the 2-nitrobenzyl moiety into this compound makes this compound a valuable building block for such materials.

One of the key applications of o-nitrobenzyl derivatives is in the development of photoresponsive polymers. These polymers can be designed to release a payload, such as a drug or a fluorescent marker, upon photoirradiation. For example, polymersomes—vesicles formed from amphiphilic block copolymers—have been engineered to incorporate photocleavable 2-nitrobenzyl groups at their hydrophobic/hydrophilic interfaces. pharmatutor.org Upon exposure to light, the cleavage of the 2-nitrobenzyl group can induce a change in the permeability of the polymersome membrane, leading to the controlled release of its contents. pharmatutor.org The this compound molecule, with its inherent photoresponsive unit, could be incorporated into such polymer systems to create sophisticated drug delivery vehicles or sensors.

The photolysis of the 2-nitrobenzyl group typically results in the formation of a 2-nitrosobenzaldehyde and the release of the protected molecule, in this case, the imidazole (B134444) ring. wikipedia.org This irreversible photoreaction can be precisely controlled in terms of location and timing by manipulating the light source, offering a high degree of spatiotemporal control over the material's properties. acs.org

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye to absorb light and generate electrons. Imidazole-based organic dyes have been extensively investigated as sensitizers in DSSCs due to their favorable optical and electronic properties. wikipedia.orgresearchgate.netmdpi.com The performance of these dyes can be fine-tuned by modifying the substituents on the imidazole ring.

A study on imidazole derivatives used as sensitizers in DSSCs explored the effect of different substituents at the -NH position of the imidazole ring. uobasrah.edu.iq In this research, a dye with a nitrobenzene (B124822) substituent, structurally related to this compound, was synthesized and its performance in a DSSC was evaluated. The results indicated that the dye with the nitrobenzene substitution exhibited the lowest energy gap (2.55 eV) among the tested dyes. uobasrah.edu.iq However, it also showed the lowest power conversion efficiency (PCE) of 0.96%. uobasrah.edu.iq This suggests that while the nitrobenzyl group can influence the electronic properties of the dye, further molecular engineering is required to optimize its performance in DSSCs.

Below is a data table summarizing the performance of the imidazole-based dye with a nitrobenzene substituent (coded as PP2) as reported in the study.

| Dye Code | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Energy Gap (eV) |

| PP2 | 1.59 | 0.080 | 61.6 | 0.96 | 2.55 |

Table 1: Performance parameters of a DSSC sensitized with an imidazole dye containing a nitrobenzene substituent. Data sourced from a study on new imidazole derivative dyes. uobasrah.edu.iq

This data highlights the significant impact that substituents on the imidazole ring can have on the photovoltaic performance of DSSCs.

Development of Materials with Specific Electronic and Optical Properties

The imidazole ring is a key component in many molecules with interesting electronic and optical properties. nih.govresearchgate.net By attaching different functional groups to the imidazole core, it is possible to create materials with tailored characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and nonlinear optics.

The introduction of a 2-nitrobenzyl group to the imidazole ring in this compound is expected to significantly influence its electronic and optical properties. The nitro group is a strong electron-withdrawing group, which can affect the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov This, in turn, can alter the molecule's absorption and emission spectra.

Furthermore, the photoluminescence of imidazole-based small molecules is an area of active research for the development of blue-emitting materials for OLEDs. nih.govresearchgate.net The substituent effects on the imidazole core are known to play a crucial role in determining the emission color and efficiency of these materials. nih.govresearchgate.net

Role in Catalytic Processes and Organic Transformations

The imidazole ring is a versatile entity in catalysis, capable of acting as both a base and a nucleophile. nih.gov Imidazole and its derivatives have been employed as organocatalysts in a variety of organic transformations, facilitating reactions with high efficiency and selectivity. nih.gov

The compound this compound has been reported to catalyze the reduction of nitro groups and radiation-sensitive groups, including chlorine and bromine. acs.org This catalytic activity can be attributed to the basic nitrogen atom in the imidazole ring, which can activate substrates and promote chemical reactions. The presence of the nitrobenzyl group may also modulate the catalytic activity of the imidazole core.

The general catalytic utility of imidazoles stems from their ability to function as proton transfer agents and to form activated intermediates. nih.gov For example, imidazole has been used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium, showcasing its effectiveness as a green catalyst. nih.gov While specific mechanistic studies on the catalytic activity of this compound are not widely published, its structural features suggest its potential as a catalyst in various organic reactions.

Future Directions and Emerging Research Avenues

Advancements in Precision Synthetic Methodologies

Future research is expected to focus on the development of more precise and regioselective synthetic methodologies. Key areas of advancement may include:

Catalyst Development: The exploration of novel catalysts, including organocatalysts and metal-based catalysts, could offer pathways to highly regioselective N-alkylation of the imidazole (B134444) ring under milder reaction conditions. This would not only improve the efficiency of the synthesis but also enhance its environmental friendliness.

Flow Chemistry: The application of continuous flow chemistry presents an opportunity to scale up the synthesis of 1-(2-nitrobenzyl)-1H-imidazole with improved control over reaction parameters, leading to higher purity and yields.

Alternative Synthetic Strategies: Research into alternative synthetic strategies, such as C-H activation or coupling reactions, could provide more direct and atom-economical routes to the target molecule and its derivatives. One mentioned synthetic route involves the trichloroacetylation of an imidazole. cymitquimica.com

These advancements will be crucial for making this compound more readily accessible for a broader range of research applications.

Novel Photochemical Applications in Chemical Systems

The 2-nitrobenzyl group is a well-known photolabile protecting group, and its presence in this compound imparts photo-responsive properties to the molecule. Upon irradiation with UV light, the bond between the benzyl (B1604629) group and the imidazole nitrogen can be cleaved, releasing the imidazole and a 2-nitrosobenzaldehyde byproduct. This photocleavage capability is the foundation for numerous potential applications.

Future research in this area is likely to explore:

Photocatalysis: The released imidazole, a known organocatalyst, could be generated in situ with spatiotemporal control using light. This could enable the initiation of chemical reactions in specific locations within a reaction vessel or at precise times, offering a new level of control over catalytic processes.

Photo-triggered Release: The ability to release imidazole with light could be harnessed for the controlled delivery of this molecule in various chemical systems. For example, it could be used to trigger polymerization reactions or to control the pH of a solution in a localized manner.

Development of Photo-responsive Materials: Incorporating this compound into polymer backbones or as a pendant group could lead to the development of novel photo-responsive materials. These materials could exhibit changes in their physical or chemical properties upon irradiation, with potential applications in areas such as smart coatings, sensors, and drug delivery systems.

The efficiency of the photocleavage process is wavelength-dependent, a characteristic that can be exploited for selective activation.

Table 1: Wavelength-Dependent Photodegradation of a Generic o-Nitrobenzyl Compound

| Wavelength (nm) | Power Density (mW/cm²) | Exposure Time (min) | Decomposition (%) |

| 300 | 1.6 | 60 | 43 |

| 365 | 1.6 | 60 | 27 |

| 400 | 1.6 | 60 | 6 |

This data is for a generic o-nitrobenzyl compound and serves as an illustrative example of the wavelength-dependent photocleavage behavior.

Expanding the Scope of Integrated Computational and Experimental Studies

The synergy between computational chemistry and experimental work is a powerful tool for understanding and predicting the behavior of molecules. For this compound, integrated studies can provide deep insights into its properties and reactivity.

Future research directions in this integrated approach include:

Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the photochemical cleavage process in detail. These calculations can help to elucidate the reaction mechanism, identify key intermediates, and predict the quantum yield of the photoreaction. This fundamental understanding is crucial for optimizing the photochemical applications of the molecule.

Predictive Modeling: Computational screening can be used to predict the properties of derivatives of this compound with different substituents on the aromatic rings. This can guide synthetic efforts towards molecules with tailored absorption spectra, photocleavage efficiencies, or catalytic activities.

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR, IR, and UV-Vis spectra, providing a more complete picture of the molecule's structure and electronic properties.

The integration of computational and experimental approaches will accelerate the discovery and development of new applications for this compound.

Exploration in Supramolecular Chemistry and Self-Assembly

The imidazole moiety is a versatile building block in supramolecular chemistry, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. The photo-responsive nature of the 2-nitrobenzyl group adds another dimension to the potential supramolecular behavior of this compound.

Emerging research avenues in this domain include:

Photo-responsive Supramolecular Assemblies: The photocleavage of the nitrobenzyl group can be used to trigger the disassembly or rearrangement of supramolecular structures. For instance, if this compound is used as a ligand to form a metal-organic complex, irradiation could lead to the release of the imidazole ligand and the breakdown of the complex. This could be utilized in the design of photo-responsive sensors or controlled release systems.

Self-Assembled Monolayers and Films: The molecule could be incorporated into self-assembled monolayers on surfaces, where the photo-triggered release of imidazole could alter the surface properties, such as its wettability or chemical reactivity.

Light-Gated Nanostructures: By incorporating this compound into larger molecular architectures, it may be possible to create light-gated nanostructures that can be opened or closed on demand, with potential applications in nanofluidics and molecular machinery.

The exploration of this compound in the context of supramolecular chemistry and self-assembly is a promising area that could lead to the development of novel functional materials and systems with a high degree of molecular control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-nitrobenzyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Ullmann-type coupling under an argon atmosphere. A typical procedure involves reacting 2-nitrobenzyl halide with 1H-imidazole in DMF using K₂CO₃ as a base and CuI as a catalyst at 120°C for 24 hours. Post-reaction purification via column chromatography ensures high purity. Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2 eq. imidazole) or exploring alternative catalysts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves substitution patterns (e.g., nitrobenzyl vs. imidazole protons). IR spectroscopy identifies functional groups like nitro (-NO₂) and C-N bonds. X-ray crystallography, though less common, provides definitive stereochemical data for crystalline derivatives .

Q. How can preliminary biological activity screening be designed for this compound derivatives?

- Methodological Answer : Use in vitro assays such as the Maximal Electroshock (MES) test for anticonvulsant activity or kinase inhibition assays (e.g., EGFR) to evaluate therapeutic potential. Dose-response curves (ED₅₀ values) and cytotoxicity profiling (e.g., MTT assay) establish efficacy and safety thresholds .

Advanced Research Questions

Q. How can QSAR modeling (e.g., CoMSIA) predict biological activity of this compound analogs?

- Methodological Answer : CoMSIA models correlate steric, electrostatic, and hydrophobic fields with activity data (e.g., pED₅₀ from MES tests). A training set (80% of derivatives) is used to build the model, while a test set validates predictability. Contour maps highlight regions where substituents enhance activity (e.g., electron-withdrawing groups at the benzyl position) .

Q. What strategies enable regioselective C-H functionalization of this compound for late-stage diversification?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the imidazole ring. For example, coupling with aryl boronic acids at the C5 position yields derivatives with enhanced binding affinity. Optimizing ligands (e.g., phosphines) and reaction solvents (e.g., DMF/H₂O) improves regioselectivity .

Q. Which computational tools are essential for ADMET profiling of this compound derivatives?

- Methodological Answer : SwissADME predicts pharmacokinetic properties (e.g., LogP, bioavailability), while ProTox-II assesses toxicity endpoints (e.g., hepatotoxicity). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate electronic properties influencing metabolic stability. Molecular dynamics simulations model membrane permeability .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Redesign assays to mimic in vivo conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.